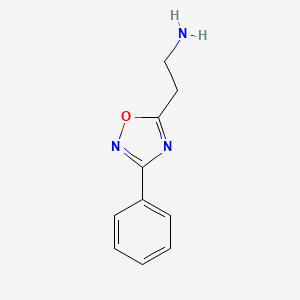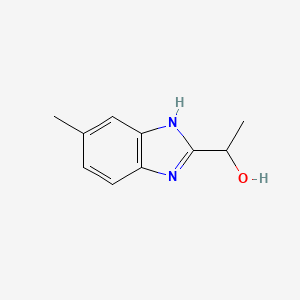
2-(4-Methoxy-2-methylphenyl)acetic acid
Vue d'ensemble
Description
“2-(4-Methoxy-2-methylphenyl)acetic acid” is a chemical compound with the molecular formula C9H10O3 . It is also known by other names such as “Acetic acid, 2-(4-methylphenoxy)-” and "P-METHYLPHENOXYACETIC ACID" .
Molecular Structure Analysis
The molecular structure of “2-(4-Methoxy-2-methylphenyl)acetic acid” can be found in various databases such as the NIST Chemistry WebBook . The structure is also available as a 2D Mol file or as a computed 3D SD file .Chemical Reactions Analysis
Carboxylic acids like “2-(4-Methoxy-2-methylphenyl)acetic acid” donate hydrogen ions if a base is present to accept them. They react with all bases, both organic (for example, the amines) and inorganic. Their reactions with bases, called “neutralizations”, are accompanied by the evolution of substantial amounts of heat .Physical And Chemical Properties Analysis
“2-(4-Methoxy-2-methylphenyl)acetic acid” is a pale yellow or off-white colored flakes . It has a molecular weight of 166.174 Da .Applications De Recherche Scientifique
Medicine: Pharmacological Synthesis
This compound is utilized in the synthesis of various pharmacologically active molecules. Its structure is key in forming dinuclear gallium (III) and phenyltin (IV) carboxylate metal complexes, which have significant potential in medicinal chemistry for the development of new drugs .
Agriculture: Growth Regulation
In agriculture, derivatives of this acid may act as growth regulators. They can influence the growth and development of plants, potentially leading to increased agricultural productivity. However, specific applications in this field require further research to establish efficacy and safety .
Material Science: Polymer Production
The acid serves as a precursor in the production of specialty polymers. Its phenylacetic structure is beneficial in creating polymers with specific characteristics, such as increased durability or flexibility, which are valuable in various industrial applications .
Biotechnology: Enzyme Inhibition
In biotechnological research, this compound has been explored for its ability to inhibit certain enzymes. This property is particularly useful in the study of metabolic pathways and the development of enzyme-based assays .
Environmental Science: Analytical Chemistry
“2-(4-Methoxy-2-methylphenyl)acetic acid” may be used in environmental science as a standard or reagent in analytical chemistry to detect, quantify, and study various environmental pollutants. Its stability and reactivity make it suitable for such applications .
Industrial Chemistry: Chemical Synthesis
In industrial chemistry, this compound is involved in the synthesis of fine chemicals. It can be used as a starting material or intermediate in the synthesis of dyes, fragrances, and other complex organic compounds .
Safety and Hazards
Mécanisme D'action
Target of Action
It is identified as a plasma metabolite . Plasma metabolites can interact with various biological targets, including enzymes, receptors, and transport proteins, influencing their function and playing a role in various physiological processes.
Mode of Action
It has been used as a ligand to synthesize pharmacologically important dinuclear gallium (III) and phenyltin (IV) carboxylate metal complexes . These complexes can interact with biological targets, leading to changes in cellular processes.
Result of Action
2-(4-Methoxy-2-methylphenyl)acetic acid has been identified as a plasma metabolite with high sensitivity and specificity value as a biomarker for discriminating between non-small cell lung carcinoma (NSCLC) patients and healthy controls . This suggests that the compound may have a role in the development or progression of NSCLC.
Propriétés
IUPAC Name |
2-(4-methoxy-2-methylphenyl)acetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12O3/c1-7-5-9(13-2)4-3-8(7)6-10(11)12/h3-5H,6H2,1-2H3,(H,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VYKZQEAQZIYXFI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)OC)CC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80404289 | |
| Record name | 2-(4-methoxy-2-methylphenyl)acetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80404289 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
180.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
942-97-2 | |
| Record name | 2-(4-methoxy-2-methylphenyl)acetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80404289 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.










![4H-thieno[3,2-c]chromene-2-carbohydrazide](/img/structure/B1598464.png)



![(5E)-2-mercapto-5-[(5-methyl-2-furyl)methylene]-1,3-thiazol-4(5H)-one](/img/structure/B1598471.png)

